molecular formula C8H20ClN B2738906 Methyl(2,3,3-trimethylbutyl)amine hydrochloride CAS No. 1955554-63-8

Methyl(2,3,3-trimethylbutyl)amine hydrochloride

Cat. No.: B2738906
CAS No.: 1955554-63-8
M. Wt: 165.71
InChI Key: GNUWUCFFEYGFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is a chemical compound with the molecular formula C8H20ClN and a molecular weight of 165.71 g/mol . It is a hydrochloride salt form of an amine, which is commonly used in various chemical and industrial applications.

Scientific Research Applications

Methyl(2,3,3-trimethylbutyl)amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of amine metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Safety and Hazards

The safety information for Methyl(2,3,3-trimethylbutyl)amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2,3,3-trimethylbutyl)amine hydrochloride typically involves the alkylation of an amine with a suitable alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Alkylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,3-trimethylbutyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of Methyl(2,3,3-trimethylbutyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes or binding to receptors to elicit a biological response. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2,3,3-trimethylbutyl)amine
  • 2,3,3-trimethylbutylamine
  • Methylamine hydrochloride

Uniqueness

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched alkyl chain and amine group make it a valuable intermediate in organic synthesis and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of uses.

Properties

IUPAC Name

N,2,3,3-tetramethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(6-9-5)8(2,3)4;/h7,9H,6H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUWUCFFEYGFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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